N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
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Description
N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.83. The purity is usually 95%.
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Biological Activity
N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 407.5 g/mol
- CAS Number : 898456-16-1
This compound exhibits biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Interaction with Receptors : It may interact with cellular receptors that modulate signaling pathways relevant to cancer and inflammation.
- Induction of Apoptosis : Studies indicate that the compound can induce programmed cell death in certain cancer cell lines.
Biological Activity Data
The following table summarizes key findings regarding the biological activities of this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxic Effects in Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction mechanisms. The study utilized assays such as MTT and flow cytometry to assess cell death rates.
- Antimicrobial Properties : Research indicated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
- Anti-inflammatory Mechanisms : In vitro studies revealed that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-14-4-6-15(7-5-14)22-19(26)20(27)23-16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11H,1-3,8-9H2,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHVICBVGKKTOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC=C(C=C4)Cl)CCC(=O)N3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.